2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of a pyrazolo[3,4-b]pyridine derivative with an appropriate hydrazinecarbothioamide precursor. The reaction conditions often include the use of organic solvents such as toluene or methanol, and catalysts like acetic acid or methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties
Uniqueness
N~1~-ALLYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazolo[3,4-b]pyridine core with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N6OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C23H24N6OS/c1-2-12-24-23(31)27-26-22(30)17-13-18(14-8-9-14)25-21-19(17)20(15-10-11-15)28-29(21)16-6-4-3-5-7-16/h2-7,13-15H,1,8-12H2,(H,26,30)(H2,24,27,31) |
InChI Key |
IGLXBECKPDWYCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.